REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:28]=[CH:27][C:16]2[N:17]([CH:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)[C:18](=[O:20])[NH:19][C:15]=2[CH:14]=1.C(=O)(O)[O-].[Na+]>C(O)C>[Cl:12][C:13]1[CH:28]=[CH:27][C:16]2[N:17]([CH:21]3[CH2:22][CH2:23][N:24]([CH2:11][CH2:10][CH2:9][CH:8]([C:5]4[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=4)[C:5]4[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=4)[CH2:25][CH2:26]3)[C:18](=[O:20])[NH:19][C:15]=2[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N(C(N2)=O)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
ADDITION
|
Details
|
Water and toluene are added to the residue
|
Type
|
STIRRING
|
Details
|
the whole is shaken vigorously
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the toluene layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue is purified by column-chromatography over silicagel
|
Type
|
ADDITION
|
Details
|
a mixture of chloroform and 5% of methanol as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions are collected
|
Type
|
CUSTOM
|
Details
|
the eluent is evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue is triturated in diisopropylether
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from 4-methyl-2-pentanone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N(C(N2)=O)C2CCN(CC2)CCCC(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |